3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Structural Biology Medicinal Chemistry Crystallography

Researchers screening for antiviral leads often face scaffold redundancy. This N-cyclopentyl rhodanine provides a differentiated core explicitly claimed in US patent 8,933,075 for treating enveloped viruses, offering immediate IP-backed rationale for library synthesis. - Enables C-5 methylene diversification to generate 5-arylidene libraries with improved enzyme pocket complementarity over N-phenyl analogs. - Favors CNS drug discovery with a low molecular weight (201.3 Da) and cLogP (~2.1), avoiding metabolic liabilities of aromatic N-substituents. - Reliable sourcing with documented purity and cool, dry storage ensures batch-to-batch consistency for SAR campaigns.

Molecular Formula C8H11NOS2
Molecular Weight 201.3 g/mol
Cat. No. B10891341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC8H11NOS2
Molecular Weight201.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)CSC2=S
InChIInChI=1S/C8H11NOS2/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2
InChIKeyPRPQDDJNWKHCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one Overview


3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one (CAS 832133-41-2) is an N-cyclopentyl-substituted rhodanine derivative with the molecular formula C₈H₁₁NOS₂ . Rhodanines are a privileged scaffold in medicinal chemistry, recognized for broad biological activities including antiviral, anticancer, and enzyme-inhibitory properties [1]. The cyclopentyl N-substituent differentiates this compound from simpler N-alkyl or N-aryl rhodanines by modulating steric bulk, lipophilicity, and conformational flexibility in the enzyme-binding region [2].

N-Cyclopentyl rhodanine scaffold for medicinal chemistry SAR studies
Reported in antiviral composition patent research
Steric and conformational profile supports N-substituent binding pocket exploration

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one Differentiation


N-substituted rhodanines are not interchangeable due to the profound impact of the N-substituent on target binding, selectivity, and physicochemical properties. The cyclopentyl group occupies a distinct steric volume (C₅H₉) compared to smaller N-methyl or planar N-phenyl analogs, directly influencing the dihedral angle between the rhodanine ring and the substituent, which alters enzyme active-site complementarity [1]. This compound is explicitly claimed as a precursor in antiviral composition patents, whereas unsubstituted or N-methyl rhodanine congeners lack this documented therapeutic application [2].

Factor
This Compound
Common Substitutes
N-Substituent steric profile
Intermediate C₅ ring with puckered conformations
N-Methyl (minimal bulk) or N-Phenyl (planar 72.3° dihedral) — binding geometry may shift
Patent-reported research use
Explicitly claimed as antiviral composition precursor
N-Methyl/N-Phenyl rhodanines lack this documented research context
Enzyme target engagement
Class-level inference supports micromolar screening activity
Simpler N-alkyl analogs show no reported activity in same assay panels

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one Comparator Evidence


Rhodanine Dihedral Angle: Cyclopentyl vs. Phenyl

The dihedral angle between the rhodanine ring and the N-substituent determines the spatial orientation of the core scaffold relative to biological targets. For 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (N-phenylrhodanine), the rhodanine–phenyl dihedral angle is 72.3° [1]. For 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, crystallographic mirror symmetry constrains the cyclohexyl ring, resulting in a near-coplanar orientation with the rhodanine plane [2]. While direct single-crystal data for the cyclopentyl analog have not been reported, the C₅ ring imposes an intermediate steric bulk (Connolly surface area ~180 Ų vs. ~200 Ų for cyclohexyl) with distinct puckering dynamics, enabling a unique conformational ensemble not accessible to N-methyl (minimal steric) or N-phenyl (planar, rigid) analogs [3]. This structural differentiation is critical for structure-based design of selective enzyme inhibitors targeting the N-substituent binding pocket.

Dihedral Angle
Cross-study comparable
Cyclopentyl: intermediate steric, puckered conformers vs. Phenyl: 72.3° planar vs. Cyclohexyl: near-coplanar
Conformation-driven binding pocket complementarity context
No single-crystal data for cyclopentyl; molecular modeling inference
Structural Biology Medicinal Chemistry Crystallography

Antiviral Patent Claims: Cyclopentyl Rhodanine

US Patent 8,933,075 (and related application US 2013/0090339) explicitly claims 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one derivatives as antiviral agents, with cyclopentyl listed as a preferred N-cycloalkyl substituent [1]. The patent specifies that the 3-N-cycloalkyl group can include cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl, and cyclooctyl. Among these, cyclopentyl offers a unique balance of ring strain (~5 kcal/mol, intermediate between cyclobutyl and cyclohexyl) and conformational dynamics, which can affect both metabolic stability and target engagement. The unsubstituted 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one serves as the key building block for the Knoevenagel condensation at C-5 to generate the active 5-arylidene derivatives . Other N-cycloalkyl analogs (e.g., N-cyclobutyl or N-cycloheptyl) lack equivalent synthetic accessibility or commercial availability.

Patent Inclusion
Head-to-head
Cyclopentyl explicitly listed as preferred N-cycloalkyl (US 8,933,075) Other C4–C7 cycloalkyls also named but differ in accessibility
Patent-reported antiviral research applicability context
Based on granted US patent claims
Antiviral Drug Discovery Organic Synthesis Patent Analytics

APOBEC-3A & PLC-γ1 Enzyme Inhibition Profile

High-throughput screening data from the Sanford-Burnham Center for Chemical Genomics, curated in BindingDB, provide IC₅₀ values for the 5-cyclopentylidene derivative of 2-thioxo-1,3-thiazolidin-4-one against human APOBEC-3A (IC₅₀ = 5.61 × 10³ nM) and phospholipase C-γ1 (IC₅₀ = 4.75 × 10⁴ nM) [1][2]. These data establish baseline inhibitory activity for the cyclopentylidene-substituted rhodanine scaffold. The 3-cyclopentyl analog is the N-substituted regioisomer of this tested scaffold; computational docking suggests the cyclopentyl group at N-3 can occupy a similar hydrophobic pocket to the cyclopentylidene at C-5, potentially conferring comparable target engagement (class-level inference) [3]. In contrast, 3-methyl-2-thioxo-1,3-thiazolidin-4-one, with a minimal N-substituent, shows no documented activity against these targets in the same assay panels, underscoring the importance of the cycloalkyl group for target recognition.

Enzyme Activity
Class-level inference
5-Cyclopentylidene analog IC₅₀:
APOBEC-3A 5.61×10³ nM
PLC-γ1 4.75×10⁴ nM
Supports target engagement screening for cyclopentyl-containing scaffold
Data from regioisomer; 3-cyclopentyl analog untested directly
Enzyme Inhibition High-Throughput Screening PubChem BioAssay

Lipophilicity and Solubility Differentiation

Calculated physicochemical properties differentiate 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one from its closest N-substituted analogs. The cyclopentyl derivative (MW = 201.3 g/mol; cLogP ~2.1) occupies a distinct lipophilicity space compared to 3-methyl-2-thioxo-1,3-thiazolidin-4-one (MW = 147.2 g/mol; cLogP ~0.8) and 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (MW = 209.3 g/mol; cLogP ~2.8) . The cyclopentyl group provides a calculated polar surface area of ~9.2 Ų for the rhodanine core, with the hydrocarbon ring contributing additional hydrophobic surface without introducing the metabolic liability of an aryl ring (no CYP-mediated oxidation site) [1]. These properties place the compound within the favorable range for CNS penetration prediction (MW < 400, tPSA < 90 Ų) while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity
Cross-study comparable
cLogP ~2.1, MW 201.3 vs. N-Methyl: cLogP ~0.8 vs. N-Phenyl: cLogP ~2.8
Balanced CNS drug-like property context
Computed values; experimental logP not reported
ADME Drug-Likeness Physicochemical Properties

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one Application Scenarios


C-5 Derivatization for Antiviral Library

Procure this compound as the starting material for Knoevenagel condensation-based diversification at the C-5 methylene position, generating focused libraries of 5-arylidene-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-ones for antiviral screening. The US patent 8,933,075 explicitly claims this scaffold class for treating viral infections, providing a clear IP-backed rationale for library investment [1].

Rhodanine N-Substituent SAR

Use this compound as the cyclopentyl reference point in a systematic N-substituent SAR series (methyl, ethyl, cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, phenyl, benzyl) to map the steric and electronic requirements of target enzyme binding pockets. The crystallographically characterized 3-phenyl and 3-cyclohexyl analogs provide structural baselines for interpreting activity differences [2].

APOBEC-3 & PLC-γ1 Inhibitor Development

Leverage the BindingDB-confirmed micromolar activity of the cyclopentylidene regioisomer against APOBEC-3A and PLC-γ1 to generate and screen 5-substituted 3-cyclopentyl derivatives as improved inhibitors. The cyclopentyl N-substitution may enhance selectivity relative to the off-target profile of the 5-cyclopentylidene series [3].

CNS-Penetrant Fragment Library Design

Incorporate this compound into fragment screening libraries optimized for CNS drug discovery, based on its favorable molecular weight (201.3 Da) and calculated lipophilicity (cLogP ~2.1), which align with CNS MPO desirability criteria. The aliphatic N-cyclopentyl group avoids the metabolic oxidation liabilities associated with N-phenyl rhodanine analogs [4].

Application
Selection Property
Validation Focus
Antiviral research library design (C-5 derivatization)
Patent-reported rhodanine scaffold
Knoevenagel condensation versatility and antiviral screening endpoints
N-Substituent SAR mapping studies
Steric and conformational differentiation
Dihedral angle and target binding pocket complementarity
APOBEC-3A/PLC-γ1 inhibitor discovery research
Reported micromolar enzyme engagement (class-level)
Target-specific assay validation vs. off-target profile
CNS fragment-based library construction
Favorable MW and lipophilicity range
CNS MPO desirability and metabolic stability assessment
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